![molecular formula C12H9N3O4S2 B2631492 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1178919-92-0](/img/structure/B2631492.png)

3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

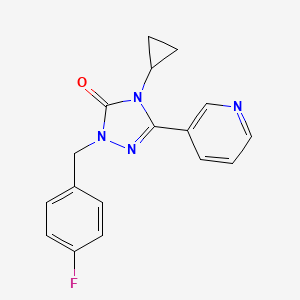

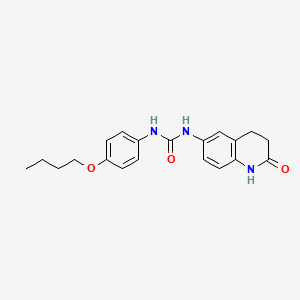

“3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid” is an organic compound with a molecular weight of 323.35 . It has a complex structure that includes an indazole ring, a sulfamoyl group, and a thiophene ring attached to a carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It includes an indazole ring, a sulfamoyl group, and a thiophene ring attached to a carboxylic acid . The InChI code for this compound is 1S/C12H9N3O4S2/c16-12(17)11-9(4-5-20-11)21(18,19)15-8-3-1-2-7-6-13-14-10(7)8/h1-6,15H,(H,13,14)(H,16,17) .

Scientific Research Applications

Synthesis and Characterization

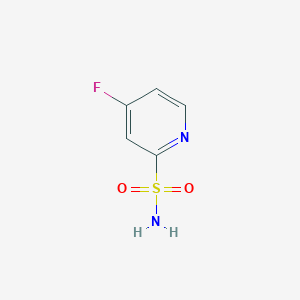

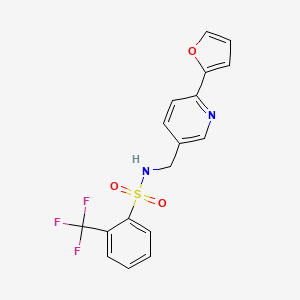

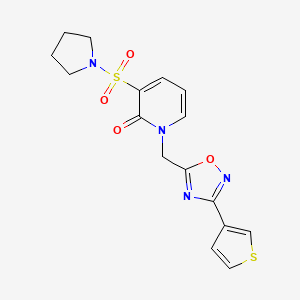

Synthesis and Structural Analysis :The thiophene-containing compounds, like 3-[(1H-indazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid, have been synthesized and characterized extensively due to their versatile biological activity. These compounds, involving thiophene and other moieties like benzimidazole or 1,2,4-triazole, have been synthesized, and their structures confirmed through various spectroscopic methods, including NMR, mass spectrometry, and elemental analysis. The synthesis often involves complex reactions, highlighting the compounds' intricate chemistry and potential utility in various applications (Mabkhot et al., 2017).

Chemical Modifications and Reactions :Thiophene-2-carboxylates, with specific substitutions, have been used in reactions like palladium-catalyzed direct regiospecific arylation, producing a variety of derivatives. This showcases the compounds' adaptability in chemical modifications, leading to a spectrum of derivatives with potential applications in diverse scientific fields (Bheeter et al., 2013).

Biological Activities :Several thiophene derivatives exhibit significant biological activities. For instance, some derivatives have been identified as promising antibacterial and antifungal agents, showcasing their potential in medicinal chemistry and drug development. The variation in biological activities also implies the compounds' potential versatility in addressing various biological and medical challenges (Güzel-Akdemir et al., 2020).

Applications in Material Science and Pharmaceuticals

Biological-Based Nano Organo Catalysts :Novel, mild, and biological-based nano organocatalysts have been designed and synthesized, incorporating thiophene derivatives. These catalysts find applications in synthesizing various biologically relevant compounds, underpinning their importance in green chemistry and pharmaceutical synthesis (Zolfigol et al., 2015).

Antimicrobial Activities :Thiophene derivatives containing sulfonamido moieties have demonstrated antimicrobial activity, indicating their potential in developing new antimicrobial agents. This aligns with the ongoing search for new and effective antimicrobial compounds, considering the rising antibiotic resistance (El-Gaby et al., 2002).

Dye-Sensitized Solar Cells :In the field of material science, particularly in solar energy, thiophene derivatives have been used in synthesizing organic sensitizers for dye-sensitized solar cells. The inclusion of thiophene and its derivatives in such applications demonstrates their potential in renewable energy technologies (Lim et al., 2015).

Properties

IUPAC Name |

3-(1H-indazol-4-ylsulfamoyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S2/c16-12(17)11-10(4-5-20-11)21(18,19)15-9-3-1-2-8-7(9)6-13-14-8/h1-6,15H,(H,13,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHVBSFTDIFOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)

![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2631424.png)

![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)

![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)